molecular formula C10H12N2O2 B8140450 N,N-Dimethyl-2-(4-nitrophenyl)ethenamine

N,N-Dimethyl-2-(4-nitrophenyl)ethenamine

Cat. No.: B8140450
M. Wt: 192.21 g/mol
InChI Key: LPBAERIJGIWGFR-BQYQJAHWSA-N
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Description

Its structure includes a dimethylamino group and a nitro-substituted aromatic ring, which confers significant electron-withdrawing effects, influencing reactivity and conjugation. This compound is primarily utilized in organic synthesis, particularly in cycloaddition and coupling reactions to generate heterocycles like pyrazoles and hydrazones .

Properties

IUPAC Name

(E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11(2)8-7-9-3-5-10(6-4-9)12(13)14/h3-8H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBAERIJGIWGFR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Nitro Group Substitution

(E)-N,N-Dimethyl-2-(2-nitrophenyl)ethenamine (3aj)
  • Molecular Formula : C₁₀H₁₂N₂O₂
  • Molecular Weight : 192.22 g/mol
  • Synthesis : Prepared via reaction of 2-nitrotoluene with N,N-dimethylformamide dimethyl acetal in DMF at 140°C (91% yield) .
(E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine
  • Molecular Formula : C₉H₁₁N₃O₂
  • Molecular Weight : 193.21 g/mol
  • Key Difference : Replaces the phenyl ring with a pyridine ring, introducing a nitrogen atom in the aromatic system. This enhances solubility in polar solvents and modifies electronic properties for metal coordination .

Functional Group Variations

N-Methyl-2-(4-nitrophenyl)ethan-1-amine
  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.20 g/mol
  • Spectroscopy : NMR shows signals for CH₂ groups (δ ~2.72–3.51 ppm) and aromatic protons (δ ~6.23–8.08 ppm) .
  • Reactivity : Lacks conjugation, reducing suitability for cycloaddition but enabling nucleophilic alkylation reactions.
N,N-Dimethyl-2-(4-nitrophenyl)ethyn-1-amine
  • Molecular Formula : C₁₀H₁₁N₂O₂
  • Molecular Weight : 191.21 g/mol
  • Structure : Ethynyl (triple bond) instead of ethenyl (double bond).
  • Applications : Used in polymer synthesis due to alkyne reactivity in click chemistry .

Heterocyclic Derivatives

N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine
  • Molecular Formula : C₁₆H₁₄N₄O₂
  • Molecular Weight : 294.31 g/mol
  • Structure : Quinazoline core fused with the 4-nitrophenyl group.

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Feature Reactivity/Application Reference
N,N-Dimethyl-2-(4-nitrophenyl)ethenamine C₁₀H₁₂N₂O₂ 192.22 Para-nitro, conjugated double bond Cycloadditions, pyrazole synthesis
(E)-2-(2-nitrophenyl) isomer (3aj) C₁₀H₁₂N₂O₂ 192.22 Ortho-nitro, reduced conjugation High-yield synthesis (91%)
(E)-2-(3-nitropyridin-2-yl) derivative C₉H₁₁N₃O₂ 193.21 Pyridine ring, enhanced polarity Coordination chemistry
N-Methyl-2-(4-nitrophenyl)ethan-1-amine C₉H₁₂N₂O₂ 180.20 Single bond, no conjugation Alkylation, intermediate in drug synthesis
Quinazolin-4-amine derivative C₁₆H₁₄N₄O₂ 294.31 Heterocyclic core Potential bioactivity

Key Research Findings

  • Synthetic Efficiency : The ortho-nitro isomer (3aj) is synthesized in 91% yield under mild conditions, outperforming other analogs .
  • Reactivity : The para-nitro ethenamine undergoes cycloaddition with nitrilimines to form pyrazoles, a reaction less efficient in pyridine-based analogs due to steric hindrance .
  • Spectroscopic Trends : Olefinic protons in ethenamines exhibit downfield shifts (δ > 5.9 ppm), while ethanamine derivatives show simpler aliphatic patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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